molecular formula C17H15BrFN3 B11562229 N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine

N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B11562229
M. Wt: 360.2 g/mol
InChI Key: IOQXWFYNFMFCBX-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound characterized by the presence of bromine, fluorine, and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 4-bromobenzyl chloride, 4-fluoroaniline, and 1-methylimidazole.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as dichloromethane or toluene, with the use of catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine is unique due to its imidazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the imidazole functionality.

Properties

Molecular Formula

C17H15BrFN3

Molecular Weight

360.2 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-5-(4-fluorophenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C17H15BrFN3/c1-22-16(13-4-8-15(19)9-5-13)11-21-17(22)20-10-12-2-6-14(18)7-3-12/h2-9,11H,10H2,1H3,(H,20,21)

InChI Key

IOQXWFYNFMFCBX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F

Origin of Product

United States

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